molecular formula C17H27N3O2 B1334442 Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate CAS No. 444892-54-0

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

Cat. No. B1334442
M. Wt: 305.4 g/mol
InChI Key: NOVUBWBKZLPMFG-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a phenylethylamine moiety. Piperazine derivatives are known for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various biologically active compounds. The presence of the tert-butyl group can provide steric bulk, potentially influencing the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% product . Similarly, other piperazine derivatives have been synthesized through various methods, including condensation reactions, nucleophilic substitution, and modified synthetic approaches like the Bruylants reaction . These methods highlight the diverse synthetic routes available for constructing the piperazine scaffold.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by spectroscopic methods such as NMR, MS, and IR, as well as X-ray crystallography. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed two independent molecules with chair conformations for the piperazine rings and specific dihedral angles between the rings, indicating the spatial arrangement of the substituents . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, serving as intermediates for more complex molecules. The reactivity of these compounds can be influenced by the substituents attached to the piperazine ring. For instance, the presence of a nitro group can facilitate further chemical transformations, such as reduction to an amine, which can then be used in subsequent reactions . The tert-butyl group can also affect the reactivity by providing steric hindrance, which may be beneficial or detrimental depending on the desired reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The steric effects of the tert-butyl group, the electronic properties of the phenylethylamine moiety, and the overall molecular geometry can affect properties such as solubility, melting point, and reactivity. For example, the crystal packing and intermolecular interactions observed in the X-ray diffraction studies of similar compounds can provide insights into the compound's stability and solubility . Additionally, DFT calculations can predict physicochemical properties and reactivity, which are essential for the compound's application in medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

Biological and Pharmacological Applications

Industrial and Chemical Applications

  • Corrosion Inhibition : Some derivatives have shown significant potential in inhibiting corrosion, particularly for carbon steel in corrosive environments. This property is important in industrial applications for protecting metal surfaces (B. Praveen, B. Prasanna, N. Mallikarjuna, M. Jagadeesh, N. Hebbar, D. Rashmi, 2021).

  • Catalysis in Chemistry : Some piperazine derivatives serve as catalysts in chemical reactions like acylation. This role is crucial in synthesizing various chemical compounds, making them valuable in industrial chemistry (Thiemo Mennenga, Jonathan G. Dorn, Jan‐Philipp Menzel, H. Ritter, 2015).

properties

IUPAC Name

tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15(13-18)14-7-5-4-6-8-14/h4-8,15H,9-13,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVUBWBKZLPMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397458
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate

CAS RN

444892-54-0
Record name tert-Butyl 4-(2-amino-1-phenylethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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